REACTION_CXSMILES
|
[N:1]1[NH:2][CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]=12.[H-].[Na+].[CH3:18][Si:19]([CH3:26])([CH3:25])[CH2:20][CH2:21][O:22][CH2:23]Cl>CN(C=O)C>[CH3:18][Si:19]([CH3:26])([CH3:25])[CH2:20][CH2:21][O:22][CH2:23][N:2]1[CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]2=[N:1]1 |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
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reactant
|
Smiles
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N=1NC=C2C1CN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4.21 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
4.65 mL
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Type
|
reactant
|
Smiles
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C[Si](CCOCCl)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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After stirring for 1 h at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at RT overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The mixture was quenched with saturated NH4OH
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Type
|
CUSTOM
|
Details
|
the solvents were removed
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (500 mL)
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Type
|
WASH
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Details
|
washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on a silica gel Biotage 65i® column
|
Type
|
WASH
|
Details
|
eluting with 0 to 20% ethyl acetate in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1N=C2C(=C1)CN(C2)C(=O)OC(C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |